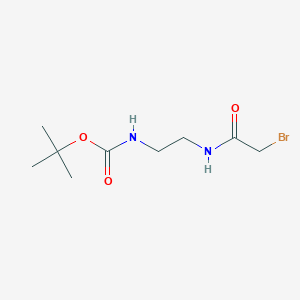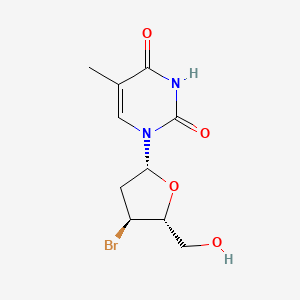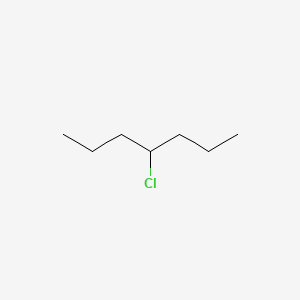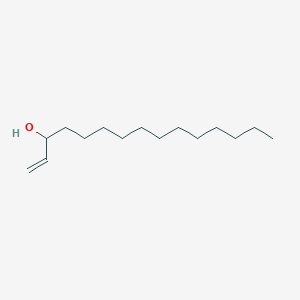
(5-Chloro-2-isobutoxyphenyl)methanol
描述
(5-Chloro-2-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 g/mol. It is a derivative of phenol, characterized by the presence of a chlorine atom at the 5th position and an isobutoxy group at the 2nd position on the benzene ring, along with a methanol group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-isobutoxyphenyl)methanol typically involves the reduction of 5-chloro-2-isobutoxybenzaldehyde. One common method includes the use of sodium borohydride as a reducing agent in ethanol. The reaction is carried out by adding sodium borohydride to a stirred solution of 5-chloro-2-isobutoxybenzaldehyde in ethanol and stirring for one hour. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic phase is dried and evaporated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using similar reagents and conditions as described in laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Reduction: As mentioned, the compound is synthesized through the reduction of 5-chloro-2-isobutoxybenzaldehyde.
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride in ethanol or methanol.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Reduction: this compound.
Oxidation: 5-Chloro-2-isobutoxybenzaldehyde or 5-Chloro-2-isobutoxybenzoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The exact mechanism of action of (5-Chloro-2-isobutoxyphenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the hydroxyl group and the chlorine atom may play a role in its reactivity and binding affinity to these targets .
相似化合物的比较
5-Chloro-2-methoxyphenol: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Chloro-2-ethoxyphenol: Similar structure but with an ethoxy group instead of an isobutoxy group.
5-Chloro-2-propoxyphenol: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: (5-Chloro-2-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which may confer different physical and chemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and potential biological activity .
属性
IUPAC Name |
[5-chloro-2-(2-methylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKROMNCCIBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263212 | |
| Record name | 5-Chloro-2-(2-methylpropoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23426-37-1 | |
| Record name | 5-Chloro-2-(2-methylpropoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23426-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(2-methylpropoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)













